Ganoderic-acid-D

Description

Contextualization of Ganoderic-acid-D within Triterpenoid (B12794562) Natural Products

Triterpenoids are a vast and structurally diverse class of natural products, composed of six isoprene (B109036) units. nih.gov Within this broad category, Ganoderic acid D is classified as a lanostane-type triterpenoid, a characteristic feature of compounds derived from the fungus Ganoderma. nih.gov These compounds are a major class of bioactive substances responsible for many of the medicinal properties attributed to Ganoderma species. nih.gov The unique chemical architecture of Ganoderic acid D, featuring a highly oxidized lanostane (B1242432) skeleton, distinguishes it and contributes to its specific biological activities. medchemexpress.comglpbio.com

Significance of this compound as a Bioactive Metabolite

Ganoderic acid D is recognized as a major active component of Ganoderma lucidum. medchemexpress.comglpbio.com Its significance lies in the diverse and potent biological activities demonstrated in preclinical research. Studies have highlighted its potential in several areas, including anti-cancer and metabolic regulation. medchemexpress.comcaymanchem.com For instance, research has shown its ability to induce apoptosis in cancer cells and modulate cellular energy pathways. medchemexpress.commdpi.com These findings have established Ganoderic acid D as a compound of considerable interest within the scientific community for its potential therapeutic applications.

Overview of Current Research Landscape and Key Milestones for this compound

The research on Ganoderic acid D has progressed from its initial isolation and structural elucidation to in-depth investigations of its mechanisms of action. Early milestones include the successful isolation of new, highly oxidized lanostane-type triterpenoids, including Ganoderic acid D, from the gills of Ganoderma lucidum and the determination of their structures. jst.go.jp More recent research has focused on its specific molecular targets and cellular effects. A significant body of work has explored its anti-cancer properties, demonstrating its cytotoxicity against various cancer cell lines. caymanchem.commdpi.com Furthermore, studies have begun to unravel the intricate ways in which Ganoderic acid D influences cellular processes, such as the Warburg effect in cancer cells. caymanchem.com The development of methods for the efficient preparation and purification of Ganoderic acids has also been a key area of research, facilitating further biological studies. google.com

Chemical Profile of Ganoderic Acid D

Structure and Physicochemical Properties

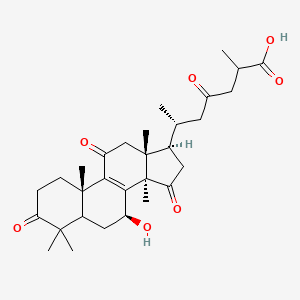

Ganoderic acid D is a highly oxygenated tetracyclic triterpenoid. medchemexpress.comglpbio.com Its chemical formula is C₃₀H₄₂O₇, with a molecular weight of 514.7 g/mol . caymanchem.comnih.gov The formal chemical name for Ganoderic acid D is 7β-hydroxy-3,11,15,23-tetraoxo-lanost-8-en-26-oic acid. caymanchem.com

Interactive Table: Physicochemical Properties of Ganoderic Acid D

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₂O₇ | caymanchem.comnih.gov |

| Molecular Weight | 514.7 g/mol | caymanchem.com |

| IUPAC Name | (6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | nih.gov |

| CAS Number | 108340-60-9 | caymanchem.com |

Related Ganoderic Acids

Ganoderic acid D belongs to a large family of over 100 identified ganoderic acids isolated from Ganoderma lucidum. mdpi.comnih.gov These related compounds share the same lanostane skeleton but differ in their oxidation patterns and substituent groups. For example, Ganoderic acid A, B, and C are also well-studied triterpenoids from this fungus. mdpi.comjfda-online.com Another related compound, Ganoderic acid DM, has shown potent inhibitory activity against 5α-reductase. nih.govcaymanchem.com The structural variations among these ganoderic acids contribute to their diverse biological activities. nih.gov

Biosynthesis and Synthesis of Ganoderic Acid D

Natural Biosynthesis in Ganoderma Species

The biosynthesis of Ganoderic acid D in Ganoderma lucidum occurs via the mevalonate (B85504) (MVA) pathway. scirp.orgplos.org This complex process begins with acetyl-CoA and proceeds through key intermediates such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), mevalonate, isopentenyl pyrophosphate (IPP), farnesyl diphosphate (B83284) (FPP), and squalene (B77637), ultimately leading to the formation of lanosterol (B1674476). plos.orgmdpi.com Lanosterol then undergoes a series of modifications, including oxidation, reduction, and acylation, catalyzed by enzymes like cytochrome P450s, to yield the diverse array of ganoderic acids, including Ganoderic acid D. mdpi.com Several key enzymes in this pathway, such as HMG-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS), have been identified as crucial for triterpenoid production. nih.govencyclopedia.pub

Chemical Synthesis Approaches

While the focus of much research has been on the isolation of Ganoderic acid D from its natural source, efforts have also been directed towards understanding its chemical synthesis and modification. The biotransformation of related ganoderic acids using microorganisms has been explored as a method to produce derivatives. researchgate.net Additionally, methods for the efficient preparation and purification of ganoderic acids from Ganoderma lucidum fruiting bodies, such as using supercritical carbon dioxide extraction and high-speed counter-current chromatography, have been developed to obtain high-purity compounds for research. google.com

Pharmacological Profile of Ganoderic Acid D (Preclinical)

Mechanism of Action

Ganoderic acid D exerts its biological effects through various mechanisms of action at the cellular and molecular level.

Effects on Cellular Pathways

Research has shown that Ganoderic acid D can significantly impact cellular energy metabolism. It has been observed to inhibit the Warburg effect in colon cancer cells by decreasing glucose uptake, lactate (B86563) production, and the levels of pyruvate (B1213749) and acetyl-coenzyme A. medchemexpress.comcaymanchem.com This compound also induces G2/M phase arrest in the cell cycle of HeLa human cervical carcinoma cells. medchemexpress.commdpi.com Furthermore, it promotes apoptosis, or programmed cell death, in these cancer cells. medchemexpress.commdpi.com

Molecular Targets

At the molecular level, Ganoderic acid D has been found to upregulate the protein expression of SIRT3. medchemexpress.comglpbio.com This upregulation leads to the deacetylation of cyclophilin D (CypD), a key event in its mechanism of action against colon cancer cells. medchemexpress.comglpbio.com In HeLa cells, treatment with Ganoderic acid D has been shown to up-regulate the proteins 14-3-3E and PRDX3. medchemexpress.com Molecular docking studies have also suggested a potential binding interaction with human tumor necrosis factor-α (TNF-α). guidetopharmacology.org

Potential Therapeutic Applications

The diverse biological activities of Ganoderic acid D have pointed towards several potential therapeutic applications, which are currently at a preclinical stage of investigation.

Anti-cancer Activity

A significant portion of the research on Ganoderic acid D has focused on its anti-cancer properties. It has demonstrated cytotoxic effects against a range of cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), Caco-2 (colorectal cancer), HT-29 (colon cancer), and SW620 (colon cancer) cells. caymanchem.commdpi.com Its ability to inhibit cancer cell growth, induce apoptosis, and interfere with cancer cell metabolism underscores its potential as a lead compound for the development of new anti-cancer agents. medchemexpress.comcaymanchem.com

Interactive Table: In Vitro Cytotoxicity of Ganoderic Acid D

| Cell Line | Cancer Type | IC₅₀ Value | Source |

| HeLa | Cervical Carcinoma | 17.3 µM | medchemexpress.commdpi.com |

| HepG2 | Liver Cancer | 0.14 µg/ml | caymanchem.com |

| Caco-2 | Colorectal Cancer | 0.02 µg/ml | caymanchem.com |

Other Investigated Biological Activities

Beyond its anti-cancer effects, Ganoderic acid D has been identified as having antioxidant properties. mdpi.com It has also been shown to protect human amniotic mesenchymal stem cells against oxidative stress-induced senescence. jst.go.jp These findings suggest that the therapeutic potential of Ganoderic acid D may extend to other areas, although research in these fields is less extensive compared to its anti-cancer activities.

Structure

3D Structure

Properties

Molecular Formula |

C30H42O7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(6R)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21?,28+,29-,30+/m1/s1 |

InChI Key |

YTVGSCZIHGRVAV-FTRKVESOSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Production of Ganoderic Acid D

Primary Fungal Sources and Chemotaxonomic Distribution of Ganoderic-acid-D

Ganoderic acid D is predominantly isolated from species within the Ganoderma genus, a group of wood-degrading fungi. hortherbpublisher.complos.org Ganoderma lucidum, a globally recognized medicinal mushroom, is a principal source of this compound. medchemexpress.comjst.go.jpchemfaces.com Other related species, such as Ganoderma sinense and Ganoderma applanatum, have also been identified as producers of Ganoderic acid D. jst.go.jpguidetopharmacology.org The presence and relative abundance of specific ganoderic acids, including Ganoderic acid D, can serve as chemotaxonomic markers to differentiate between various Ganoderma species. thieme-connect.comresearchgate.net For instance, the triterpenoid (B12794562) profiles of G. lucidum and G. sinense exhibit distinct differences, with G. lucidum generally containing a higher total content of certain ganoderic acids. researchgate.net

The biosynthesis of ganoderic acids, including Ganoderic acid D, follows the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA. nih.govresearchgate.net Key enzymes in this pathway include 3-hydroxy-3-methylglutaryl CoA reductase (HMGR), farnesyl diphosphate (B83284) synthase (FPS), squalene (B77637) synthase (SQS), and lanosterol (B1674476) synthase (LS). nih.gov Lanosterol is a crucial intermediate that undergoes a series of oxidation, reduction, and acylation reactions to form the diverse array of ganoderic acids. nih.govfrontiersin.org The specific enzymatic steps leading from lanosterol to Ganoderic acid D are complex and involve cytochrome P450 monooxygenases. sjtu.edu.cn

Interspecific and Intraspecific Variations in this compound Content

Significant variations in the content of Ganoderic acid D exist both between different Ganoderma species (interspecific) and within different strains of the same species (intraspecific). nih.govucm.es These variations are influenced by genetic factors and geographical location. nih.govucm.es For example, a study comparing various Ganoderma samples revealed substantial differences in the concentrations of individual ganoderic acids. researchgate.net Another study highlighted that the total phenol (B47542) content and antioxidant capacity can vary significantly even among different strains of G. lucidum. ucm.es This natural variability underscores the importance of strain selection and standardization for consistent production of Ganoderic acid D.

Table 1: Interspecific Variation of Selected Ganoderic Acids in Ganoderma Species This table is interactive. Click on the headers to sort the data.

| Ganoderma Species | Ganoderic Acid A (µg/g) | Ganoderic Acid H (µg/g) | Ganoderic Acid C2 (µg/g) |

|---|---|---|---|

| G. lingzhi (G1-16) | 1500 | Not Reported | Not Reported |

| G. lingzhi (G1-24) | 400 | Not Reported | Not Reported |

| G. lingzhi (G1-41) | 500 | Not Reported | Not Reported |

| G. resinaceum (G1-5) | Scarcely Detectable | Scarcely Detectable | Scarcely Detectable |

| G. resinaceum (G1-7) | Scarcely Detectable | Scarcely Detectable | Scarcely Detectable |

| G. resinaceum (G1-37) | Scarcely Detectable | Scarcely Detectable | Scarcely Detectable |

| G. resinaceum (G1-43) | Scarcely Detectable | Scarcely Detectable | Scarcely Detectable |

Data sourced from a study on commercial Ganoderma products, highlighting the significant variation in ganoderic acid content between different species. maxapress.com

Influence of Cultivation Conditions on this compound Accumulation

The production of Ganoderic acid D is not solely dependent on the fungal species but is also heavily influenced by the conditions under which the fungus is cultivated. Both environmental factors and the composition of the growth substrate play crucial roles in the accumulation of this valuable compound.

Environmental Factors Affecting this compound Yield

Several environmental parameters have been shown to modulate the biosynthesis of ganoderic acids. These include:

Temperature and pH: Optimal temperature and pH levels are critical for both mycelial growth and the production of secondary metabolites. Studies have shown that slightly acidic conditions (pH 5-6.5) are generally favorable for ganoderic acid accumulation. nih.gov

Aeration: Oxygen supply is a key factor, particularly in submerged fermentation. Higher oxygen levels can enhance the production of ganoderic acids. nih.gov In static liquid cultures, increased air supply has been shown to significantly improve the yield of triterpenoids. researchgate.net

Light: While less studied, light can also influence the metabolic processes of fungi and may have an effect on ganoderic acid production.

Elicitors: The addition of certain substances, known as elicitors, can trigger defense responses in the fungus and stimulate the production of secondary metabolites. Elicitors such as methyl jasmonate, salicylic (B10762653) acid, and even heavy metal ions like copper have been reported to enhance ganoderic acid yields. researchgate.netnih.gov

Substrate Optimization for this compound Production

The composition of the growth medium, or substrate, is a critical determinant of Ganoderic acid D production. The choice of carbon and nitrogen sources, as well as their ratio, significantly impacts the metabolic pathways leading to triterpenoid synthesis.

Carbon Source: Various carbon sources, including glucose, sucrose, and lactose (B1674315), have been investigated for their effect on ganoderic acid production. nih.govscielo.br Some studies suggest that glucose is a favorable carbon source, while others have found lactose to be superior. nih.govscielo.br The optimal carbon source can also depend on the specific Ganoderma strain being cultivated.

Nitrogen Source: The type and concentration of the nitrogen source also play a vital role. Peptone and yeast extract are commonly used nitrogen sources. academicjournals.org Nitrogen limitation has been shown to promote the accumulation of ganoderic acids in some cases. researchgate.net

Carbon-to-Nitrogen Ratio: The balance between carbon and nitrogen is crucial. A high carbon-to-nitrogen ratio often favors the production of secondary metabolites like ganoderic acids, as the fungus shifts its metabolism from growth to the synthesis of these compounds. researchgate.net

Lignocellulosic Materials: In solid-state fermentation, the type of wood or agricultural waste used as a substrate can significantly influence the profile and yield of ganoderic acids. hortherbpublisher.comui.ac.ir Substrates rich in cellulose (B213188) and lignin (B12514952) provide the necessary precursors for triterpenoid biosynthesis. hortherbpublisher.com Additives to these substrates, such as olive oil or manganese sulfate, can further enhance production. hortherbpublisher.com

Table 2: Effect of Cultivation Parameters on Ganoderic Acid (GA) Production This table is interactive. Click on the headers to sort the data.

| Parameter Optimized | Optimal Condition | Resulting GA Yield | Reference |

|---|---|---|---|

| Carbon & Nitrogen Source | 39.6 g/L sucrose, 4.0 g/L peptone, 1.1 g/L yeast extract | 246.6 mg/L | academicjournals.org |

| Nitrogen Source & C/N Ratio | Low-level nitrogen, higher proportion of peptone | 489.62 mg/L (total of 5 GAs) | nih.gov |

| Glucose Concentration | 40 g/L glucose | 568.58 mg/L (total of 5 GAs) | nih.gov |

| Air Supply in Bioreactor | Optimized air supply | 856.8 mg/L (total of 5 GAs) | researchgate.net |

This table summarizes findings from various studies on optimizing cultivation conditions for enhanced ganoderic acid production.

Extraction and Isolation Methodologies for Ganoderic Acid D

Advanced and Green Chemistry Extraction Methods for Ganoderic-acid-D

In recent years, there has been a shift towards more efficient and environmentally friendly extraction techniques. These advanced methods often offer advantages such as reduced extraction time, lower solvent consumption, and improved extraction yields.

Supercritical fluid extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. scientific.net Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. myu-group.co.jp The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature, allowing for selective extraction.

One study on the continuous extraction of ganoderic acids using supercritical fluid extraction found that optimal purification could be achieved at a lower temperature of 40°C and a high pressure of 30 MPa, with a low sample flow rate of 3 ml/min. scientific.net Another investigation into high-pressure supercritical CO₂ extraction of Ganoderma lucidum fruiting bodies noted that extracts could be obtained at pressures of 65, 85, and 105 MPa, with a temperature of 50°C and an extraction time of 4.0 hours. nih.gov

The table below outlines key parameters for the supercritical fluid extraction of ganoderic acids:

| Parameter | Value/Condition | Source |

| Supercritical Fluid | Carbon Dioxide (CO₂) | scientific.netnih.gov |

| Pressure | 30 - 105 MPa | scientific.netnih.gov |

| Temperature | 40 - 50°C | scientific.netnih.gov |

| CO₂ Flow Rate | 3 ml/min - 12 L/h | scientific.netnih.gov |

This data represents conditions for the extraction of total ganoderic acids, a class of compounds that includes Ganoderic acid D.

Ultrasound-assisted extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the material generates microjets that disrupt the cell structure, enhancing the release of intracellular compounds into the solvent. This technique can significantly reduce extraction time and improve efficiency.

A study optimizing the ultrasonic-assisted co-extraction of polysaccharides and triterpenoids from Ganoderma lucidum determined the optimal conditions to be an ultrasonic power of 210 W, an extraction temperature of 80°C, a liquid-to-solid ratio of 50 mL/g, and an extraction time of 100 minutes. plos.org Another study found that the highest yield of total ganoderic acid from Ganoderma adspersum was achieved with sonication twice for 282 seconds at a temperature of 30°C. gau.ac.ir

The following table summarizes the optimized parameters for the ultrasound-assisted extraction of ganoderic acids:

| Parameter | Value/Condition | Source |

| Ultrasonic Power | 210 W | plos.org |

| Temperature | 30 - 80°C | plos.orggau.ac.ir |

| Extraction Time | 100 minutes (continuous) or 2 x 282 seconds (pulsed) | plos.orggau.ac.ir |

| Solvent | Aqueous ethanol (B145695) | plos.org |

| Liquid-to-Solid Ratio | 50 mL/g | plos.org |

These parameters were optimized for the extraction of total triterpenoids or total ganoderic acids, which include Ganoderic acid D.

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and the sample material, leading to the partitioning of analytes from the sample matrix into the solvent. The direct and efficient heating can significantly shorten the extraction time and reduce solvent consumption compared to conventional methods.

While research specifically detailing the MAE of Ganoderic acid D is limited, studies on the extraction of total triterpenoid (B12794562) saponins (B1172615) from Ganoderma atrum have shown MAE to be a highly efficient method. researchgate.net In one such study, the optimal conditions were found to be an extraction time of 5 minutes at 90°C, using 95% ethanol as the solvent with a solvent-to-material ratio of 25. researchgate.net This method yielded the highest amount of triterpenoid saponins in a fraction of the time required by other methods. researchgate.net

Pressurized Liquid Extraction (PLE) of this compound

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a modern technique that utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. While specific studies focusing exclusively on the PLE of Ganoderic acid D are limited, research on the extraction of total triterpenoids from Ganoderma lucidum provides valuable insights into the operational parameters that would be applicable.

The principle of PLE relies on the fact that increased temperature enhances solvent diffusivity and viscosity, while high pressure keeps the solvent in a liquid state above its boiling point, facilitating better penetration into the sample matrix. For the extraction of triterpenoids, including ganoderic acids, ethanol is a commonly employed solvent. Optimization studies for related compounds have shown that variables such as temperature, solvent concentration, and extraction time are critical. For instance, in heat-assisted extraction, a related method, optimal conditions for triterpenoid recovery have been identified as a temperature of 90.0°C and an ethanol concentration of 62.5% for a duration of approximately 79 minutes. nih.gov

A closely related technique, supercritical fluid extraction (SFE) using carbon dioxide (SC-CO₂), has also been optimized for ganoderic acid extraction. This method offers advantages like low extraction temperatures and no solvent residue. nih.gov Optimal purification of ganoderic acids using SFE has been achieved at a lower temperature of 40°C and a high pressure of 30 MPa. scientific.net Increasing the pressure in SC-CO₂ extraction, for example to 85 MPa, has been shown to significantly increase the total triterpenoid content in the extract. nih.gov These findings suggest that a high-pressure, moderate-temperature approach would likely be effective for the PLE of Ganoderic acid D.

Table 1: Relevant Parameters from High-Pressure Extraction Studies for Ganoderic Acids

| Extraction Technique | Parameter | Optimized Value | Source |

|---|---|---|---|

| Heat-Assisted Extraction (HAE) | Temperature | 90.0 °C | nih.gov |

| Solvent | 62.5% Ethanol | nih.gov | |

| Time | 78.9 min | nih.gov | |

| Supercritical Fluid Extraction (SFE) | Temperature | 40 °C | scientific.net |

| Pressure | 30 - 85 MPa | nih.govscientific.net |

Enzyme-Assisted Extraction of this compound

Enzyme-Assisted Extraction (EAE) presents a green and efficient alternative to conventional solvent-based methods. This technique employs specific enzymes to hydrolyze the components of the fungal cell wall, which is primarily composed of polysaccharides like chitin (B13524) and β-glucans, thereby facilitating the release of intracellular metabolites such as Ganoderic acid D.

The findings from this research revealed that the highest antioxidant capacity of the extracted GLTs, which serves as an indicator of efficient extraction, was achieved under the conditions detailed in the table below. This enzymatic approach not only enhances extraction efficiency but also operates under milder conditions, reducing the risk of thermal degradation of the target compounds.

Table 2: Optimized Conditions for Enzyme-Assisted Extraction of Ganoderma lucidum Triterpenoids

| Parameter | Optimal Condition |

|---|---|

| Enzyme Ratio (Cellulase:Pectinase) | 2:1 |

| Total Enzyme Concentration | 2.5% |

| Temperature | 30 °C |

| pH | 5.0 |

| Time | 30 min |

| Material-to-Liquid Ratio | 1:60 (g/mL) |

Chromatographic Purification Strategies for this compound

Following initial extraction, the crude extract contains a complex mixture of various triterpenoids, polysaccharides, and other metabolites. Therefore, a systematic chromatographic purification process is essential to isolate Ganoderic acid D with high purity.

Column Chromatography for this compound Enrichment

Column chromatography serves as a fundamental and indispensable step for the initial fractionation and enrichment of Ganoderic acid D from the crude extract. This technique separates compounds based on their differential adsorption to a stationary phase. For triterpenoids, silica (B1680970) gel is the most extensively used adsorbent.

In a typical procedure, the crude ethanol extract is first subjected to liquid-liquid partitioning, for example, with dichloromethane (B109758) or ethyl acetate, to obtain a triterpenoid-rich fraction. This fraction is then loaded onto a silica gel column. The separation is achieved by eluting the column with a gradient solvent system, which involves gradually increasing the polarity of the mobile phase. A common elution strategy starts with a non-polar solvent like petroleum ether or hexane (B92381) and gradually introduces a more polar solvent such as ethyl acetate, chloroform, or acetone. nih.gov

One documented method involves applying the extract to a silica gel column and eluting with a chloroform/acetone gradient system. This is often followed by a second chromatographic step on a reversed-phase C-18 column using a water/methanol (B129727) system to further separate the fractions based on hydrophobicity. frontiersin.org This two-step column chromatography approach is effective in removing highly polar and non-polar impurities, yielding fractions significantly enriched with ganoderic acids, including Ganoderic acid D, which are then carried forward for finer purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for this compound

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique that is frequently employed for the final purification of Ganoderic acid D to a high degree of purity (>95%). This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

Reversed-phase chromatography is the most common mode used for this purpose, with C18 columns being the stationary phase of choice. The separation of ganoderic acids, which are moderately polar, is typically achieved using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (often with acetic acid or trifluoroacetic acid). A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to resolve the complex mixture of closely related triterpenoids.

For instance, the isolation of Ganoderic acid D has been successfully achieved using semi-preparative HPLC on a C18 column. jfda-online.com A common mobile phase involves a gradient of acetonitrile and 2% acetic acid, with detection at 252 nm. jfda-online.com The specific conditions, such as the gradient profile, flow rate, and column dimensions, are optimized to maximize the resolution and yield of the target compound.

Table 3: Example of Semi-Preparative HPLC Conditions for Ganoderic Acid Isolation

| Parameter | Condition | Source |

|---|---|---|

| Column | Lichrosorb RP-18 (7 µm, 250 x 25 mm) | jfda-online.com |

| Mobile Phase | Acetonitrile : 2% Acetic Acid (gradient) | jfda-online.com |

| Flow Rate | 7.8 mL/min | jfda-online.com |

| Detection | UV at 252 nm | jfda-online.com |

| Typical Purity Achieved | >95% | researchgate.net |

Counter-Current Chromatography (CCC) for this compound Isolation

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption and sample denaturation. This technique has proven to be a powerful tool for the preparative separation of natural products, including Ganoderic acid D.

A particularly effective variant for separating acidic compounds is pH-zone-refining CCC. This method separates organic acids based on their pKa values and hydrophobicity. nih.gov It allows for a significantly higher sample loading capacity compared to conventional CCC or HPLC, with fractions being collected in highly concentrated forms. nih.gov

A noteworthy study successfully isolated 28 mg of Ganoderic acid D with a purity of over 90% from a crude extract of G. lucidum. This was achieved using a combination of stepwise CCC and pH-zone-refining CCC over a two-day period. The selection of a suitable two-phase solvent system is paramount for a successful CCC separation. For ganoderic acids, solvent systems composed of petroleum ether–ethyl acetate–methanol–water or chloroform–methanol–water have been effectively used. jfda-online.com In pH-zone-refining CCC, an acid is added to the mobile phase and a base to the stationary phase (or vice versa) to create a pH gradient along the column, which sharpens the peaks and improves resolution.

Flash Chromatography for this compound Purification

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to force the solvent through the column, speeding up the separation process. It is often employed as an intermediate purification step, bridging the gap between crude fractionation by gravity-fed column chromatography and high-resolution preparative HPLC.

Due to its relatively low cost and high sample capacity, flash chromatography is popular for the initial fractionation of crude triterpenoid extracts. The principle is similar to traditional column chromatography, typically using a silica gel stationary phase. The applied pressure allows for the use of smaller particle sizes for the stationary phase, which enhances the resolution compared to gravity columns.

Biosynthetic Pathways and Regulation of Ganoderic Acid D

Precursor Metabolism and Isoprenoid Pathways in Ganoderic-acid-D Biosynthesis

The construction of the intricate carbon skeleton of Ganoderic acid D originates from fundamental precursor molecules that are channeled through the isoprenoid biosynthesis pathway. In fungi, this process is primarily governed by a single, highly conserved metabolic route.

Mevalonate (B85504) Pathway (MVA) in this compound Synthesis

The biosynthesis of Ganoderic acids (GAs), including Ganoderic acid D, is accomplished through the mevalonate (MVA) pathway. mdpi.comnih.gov This pathway is the established route for terpenoid synthesis in fungi. semanticscholar.org The process begins with the conversion of acetyl-CoA into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.comscirp.org This molecule is then reduced to mevalonate (MVA), a key step catalyzed by the enzyme HMG-CoA reductase (HMGR). mdpi.comscielo.org.mx

A series of subsequent enzymatic reactions convert MVA into the five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). scirp.orgresearchgate.net Farnesyl diphosphate (B83284) (FPP) synthase then catalyzes the condensation of two IPP units with one DMAPP unit to form the 15-carbon molecule farnesyl diphosphate. mdpi.comd-nb.info Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase to produce squalene. mdpi.comscielo.org.mx Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is the direct precursor for cyclization into the foundational triterpenoid (B12794562) skeleton. scielo.org.mx The final step in the formation of the core structure is the cyclization of 2,3-oxidosqualene into lanosterol (B1674476), the common precursor for all ganoderic acids. scirp.orgnih.gov

Methylerythritol Phosphate (B84403) Pathway (MEP) in this compound Synthesis

While plants utilize two distinct pathways for isoprenoid biosynthesis—the MVA pathway and the methylerythritol 4-phosphate (MEP) pathway—fungi, including Ganoderma lucidum, are believed to lack the MEP pathway. semanticscholar.orgbiorxiv.orgresearchopenworld.com The MEP pathway is typically located in the plastids of plant cells and is responsible for synthesizing compounds like diterpenes and carotenoids. biorxiv.org Genomic and biosynthetic studies of G. lucidum have found that the genes for terpenoid backbone biosynthesis are distributed only in the MVA pathway, with no evidence for the existence of the MEP pathway. semanticscholar.org Therefore, the synthesis of Ganoderic acid D relies exclusively on the MVA pathway for its precursors.

Key Enzymes and Gene Clusters Involved in this compound Formation

The transformation of the basic lanosterol skeleton into the highly oxygenated structure of Ganoderic acid D is a complex process mediated by a series of specialized enzymes. These enzymes are encoded by genes that may be organized into biosynthetic gene clusters.

Squalene Cyclases in this compound Biosynthesis

A pivotal step in the biosynthesis of all ganoderic acids is the cyclization of the linear precursor, 2,3-oxidosqualene, into the tetracyclic lanosterol skeleton. This reaction is catalyzed by a class of enzymes known as squalene cyclases, specifically 2,3-oxidosqualene-lanosterol cyclase (OSC), also referred to as lanosterol synthase (LS). mdpi.comscielo.org.mxnih.gov This enzyme directs the intricate cascade of bond formations that establishes the core triterpenoid structure. scirp.orgscielo.org.mx The expression of the lanosterol synthase gene is critical, as it directly produces lanosterol, the foundational molecule upon which all subsequent modifications leading to Ganoderic acid D occur. nih.govexlibrisgroup.com

Cytochrome P450 Monooxygenases in this compound Tailoring

The conversion of lanosterol into the diverse family of ganoderic acids involves a series of extensive oxidative modifications, including hydroxylation and oxidation. d-nb.info These "tailoring" reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile superfamily of enzymes. researchgate.netasm.org While the precise enzymatic sequence leading to every specific ganoderic acid is not fully elucidated, it is established that CYPs are responsible for the site-specific introduction of oxygen atoms onto the lanosterol backbone. asm.orgscirp.org

For Ganoderic acid D specifically, its structure is characterized by hydroxyl groups at the C-7 and C-15 positions of the lanostane (B1242432) skeleton. scirp.orgscirp.org This indicates that at least two distinct CYP-mediated hydroxylation events are required to produce Ganoderic acid D from a lanosterol-derived intermediate. The genome of G. lucidum contains a large number of CYP genes, and identifying the specific CYPs responsible for the C-7 and C-15 hydroxylations is an area of active research. scirp.orgnih.gov For instance, studies have identified specific CYPs, such as CYP5150L8 and CYP512U6, that are involved in the oxidation of the lanostane skeleton at other positions, demonstrating the critical role of this enzyme family in the diversification of ganoderic acids. researchgate.netsjtu.edu.cnnih.gov

Glycosyltransferases and Other Modifying Enzymes in this compound Derivatives

Further structural diversity can be introduced into ganoderic acids through glycosylation, a process where sugar moieties are attached to the molecule. This reaction is catalyzed by glycosyltransferases (GTs). mdpi.commdpi.com These enzymes typically use an activated sugar donor, such as UDP-glucose, and transfer the sugar to an acceptor molecule, like a triterpenoid. mdpi.com While numerous ganoderic acids have been identified, naturally occurring triterpenoid glycosides in Ganoderma are rare. mdpi.com

However, research has shown that bacterial glycosyltransferases can modify various ganoderic acids, such as Ganoderic acid A and Ganoderic acid F, at different positions, creating novel saponins (B1172615). mdpi.commdpi.comresearchgate.net For example, specific GTs from Bacillus species have been shown to attach glucose to the C-15 hydroxyl group and the C-26 carboxyl group of Ganoderic acid A. researchgate.netcnu.edu.tw Although specific studies on the glycosylation of Ganoderic acid D are not prevalent, the presence of hydroxyl groups on its structure provides potential sites for glycosyltransferase activity. Such modifications could lead to the formation of Ganoderic acid D glycosides, which would likely exhibit altered properties such as increased solubility. cnu.edu.tw

Data Tables

Table 1: Key Enzymes in the Mevalonate (MVA) Pathway for Ganoderic Acid Precursor Synthesis

| Enzyme | Abbreviation | Function | Gene Reference (in G. lucidum) |

| Acetyl-CoA acetyltransferase | AACT | Catalyzes the first step, converting Acetyl-CoA. nih.gov | K00626 researchgate.net |

| 3-Hydroxy-3-methylglutaryl-CoA synthase | HMGS | Synthesizes HMG-CoA. mdpi.comnih.gov | K01641 researchgate.net |

| 3-Hydroxy-3-methylglutaryl-CoA reductase | HMGR | Key regulatory enzyme; converts HMG-CoA to mevalonate. mdpi.comscielo.org.mxnih.gov | K00021 researchgate.net |

| Mevalonate kinase | MK | Phosphorylates mevalonate. nih.gov | K00869 researchgate.net |

| Phosphomevalonate kinase | PMK | Adds a second phosphate group to phosphomevalonate. nih.gov | K00938 researchgate.net |

| Mevalonate pyrophosphate decarboxylase | MVD | Decarboxylates mevalonate pyrophosphate to form IPP. nih.gov | K01597 researchgate.net |

| Isopentenyl-diphosphate isomerase | IDI | Isomerizes IPP to DMAPP. nih.gov | K01823 researchgate.net |

| Farnesyl diphosphate synthase | FPS | Synthesizes FPP from IPP and DMAPP. mdpi.comd-nb.info | K00787, K00804 researchgate.net |

| Squalene synthase | SQS | Dimerizes two FPP molecules to form squalene. mdpi.comscielo.org.mxnih.gov | K00801 researchgate.net |

| Squalene monooxygenase | SE | Epoxidizes squalene to 2,3-oxidosqualene. nih.gov | K00511 researchgate.net |

| 2,3-Oxidosqualene-lanosterol cyclase | OSC/LS | Cyclizes 2,3-oxidosqualene to lanosterol. mdpi.comscielo.org.mxnih.gov | K01852 researchgate.net |

Table 2: Key Modifying Enzymes in Ganoderic Acid Biosynthesis and Derivatization

| Enzyme Class | Specific Enzyme Example (if known) | Function |

| Cytochrome P450 Monooxygenases | CYP5150L8, CYP512U6 | Catalyze site-specific oxidation and hydroxylation of the lanosterol skeleton to form various ganoderic acids. researchgate.netsjtu.edu.cnnih.gov |

| Glycosyltransferases | BsGT110, BsUGT398 (from Bacillus) | Transfer sugar moieties to the triterpenoid backbone, creating glycoside derivatives (saponins). mdpi.comresearchgate.net |

Genetic and Epigenetic Regulation of this compound Biosynthesis

The production of ganoderic acids, including Ganoderic acid D, is intricately controlled at both the genetic and epigenetic levels. This regulation involves a complex network of transcription factors (TFs), signaling molecules, and chromatin modifications that respond to both developmental cues and environmental stimuli. nih.govnih.gov

The biosynthesis of secondary metabolites in fungi is often linked to cell differentiation and development. nih.gov A study analyzing the metabolome of G. lucidum at different developmental stages found that the accumulation of specific GAs varies significantly. For instance, ganolucidic acid D and ganoderic acid AP2 were nearly undetectable during the primordia stage but saw increased levels after spore production, highlighting that the expression of the specific enzymes required for their synthesis is developmentally timed. mdpi.com

Several transcription factors have been identified as key regulators of the GA biosynthetic pathway. These TFs can act as activators or repressors, fine-tuning the expression of pathway genes. Key identified TFs include:

Homeobox and Velvet Family TFs : Transcriptome and metabolome analyses have identified that homeobox transcription factors and velvet family proteins are responsible for regulating GA biosynthesis during the formation of the fruiting body. nih.govfrontiersin.org

AreA : This GATA transcription factor has dual functions in influencing GA biosynthesis. nih.govbegellhouse.com

GlSwi6 : An APSES transcription factor involved in fungal growth, the development of the fruiting body, and the biosynthesis of ganoderic acid. begellhouse.com Silencing the gene for GlSwi6 resulted in a reduced GA content. frontiersin.org

GlSkn7 : A stress-responsive TF whose silencing leads to an increase in GA content. frontiersin.org

MADS-box TFs : The transcription factor GlMADS1 has been shown to regulate secondary metabolism in G. lucidum. begellhouse.com

Epigenetic regulation also plays a crucial role. The methyltransferase LaeA, a global regulator of secondary metabolism in fungi, has been shown to positively regulate GA biosynthesis in Ganoderma lingzhi. nih.govnih.govfrontiersin.org Knocking down or deleting the laeA gene leads to a significant reduction in GA concentration, accompanied by decreased transcription of GA biosynthetic genes. nih.govfrontiersin.org Conversely, overexpressing laeA results in an increased concentration of ganoderic acids. nih.govnih.govfrontiersin.org These findings suggest that chromatin remodeling is a key mechanism for activating the gene clusters responsible for GA production. nih.gov

Metabolic Engineering and Biotechnological Approaches for Enhanced this compound Production

The low yield of ganoderic acids from natural cultivation or standard fermentation is a significant bottleneck for their application. sjtu.edu.cn Consequently, substantial research has focused on metabolic engineering and biotechnological strategies to enhance their production. mdpi.comresearchgate.net These approaches include improving the fungal strains, engineering the biosynthetic pathways, and optimizing cultivation in bioreactors. tandfonline.comresearchgate.nethortherbpublisher.com

Improving the inherent productive capacity of Ganoderma strains is a fundamental strategy for enhancing GA yield. This is often achieved through mutagenesis and screening.

One common method is the use of ultraviolet (UV) irradiation on protoplasts to induce mutations, followed by screening for high-yielding strains. A study reported the breeding of a new G. lucidum strain, UV119, through this method. The resulting strain exhibited a basidiospore yield that was 19.27% higher than the parent strain and a triterpenes content that was 15.83% higher. mdpi.com While this study measured total triterpenes rather than individual GAs, it demonstrates the potential of random mutagenesis to generate superior production strains that could then be analyzed for specific compounds like Ganoderic acid D. mdpi.com

Pathway engineering offers a more targeted approach to increasing GA production by manipulating the expression of specific genes within the biosynthetic pathway. tandfonline.com The biosynthesis of all GAs begins with the mevalonate (MVA) pathway, which produces the precursor lanosterol. nih.govnih.gov This is followed by a series of modifications by enzymes like cytochrome P450s (CYP450s) and reductases, which create the vast diversity of over 150 known GAs. nih.govresearchgate.net

Engineering efforts have focused on two main areas:

Identifying and Expressing Modifying Enzymes : The specific structure of Ganoderic acid D is determined by the unique set of CYP450s and other enzymes that modify the lanosterol backbone. tandfonline.com Identifying the precise genes that code for these modifications is the key to specifically overproducing Ganoderic acid D. Research has begun to characterize various CYP450 genes in Ganoderma. For instance, CYP5150L8 is known to catalyze the initial three-step oxidation of lanosterol at the C-26 position. nih.govgoogle.com Other CYPs, like CYP5139G1 and CYP512U6, have been found to perform further oxidations and hydroxylations on GA precursors. researchgate.netresearchgate.net While the specific enzymes for the synthesis of Ganoderic acid D are not yet fully elucidated in the available literature, heterologous expression of Ganoderma CYP genes in hosts like Saccharomyces cerevisiae (yeast) is a promising strategy for discovering these functions and producing novel GAs. sjtu.edu.cnresearchgate.net

The CRISPR/Cas9 gene-editing tool has also been successfully applied in G. lucidum, enabling targeted gene knockouts and modifications to study and engineer the GA pathway with greater precision. mdpi.com

Table 1: Effects of Genetic Engineering on Ganoderic Acid (GA) Production

| Genetic Modification Strategy | Target Gene/Enzyme | Organism | Result | Reference(s) |

| Overexpression | Truncated HMGR | Ganoderma lucidum | ~2-fold increase in total GA content | nih.gov |

| Overexpression | Farnesyl diphosphate synthase (FPS) | G. lucidum | Upregulation of downstream genes (SQS, LS) | nih.gov |

| Overexpression | Lanosterol synthase (LS) | Ganoderma lingzhi | 6.1-fold increase in GA | mdpi.com |

| Gene Deletion | laeA (methyltransferase) | Ganoderma lingzhi | Significantly reduced GA concentration | nih.govfrontiersin.org |

| Gene Overexpression | laeA (methyltransferase) | Ganoderma lingzhi | Increased GA concentration | nih.govfrontiersin.org |

| Heterologous Expression | CYP5139G1 | Saccharomyces cerevisiae | Production of a new GA (DHLDOA) at 2.2 mg/L | researchgate.net |

To produce GAs on a larger scale, cultivation is moved from laboratory plates to controlled bioreactors. Submerged fermentation is a promising technology for GA production because it allows for better control over environmental conditions and is less time-consuming than cultivating fruiting bodies. sjtu.edu.cnmdpi.com The choice of bioreactor design and cultivation strategy significantly impacts mycelial growth and GA yield.

Submerged and Static Liquid Culture : Ganoderma can be grown in submerged (shaking) liquid cultures or static liquid cultures. Static liquid culture, where the mycelium grows as a mat on the surface of the liquid medium, has been shown to be particularly effective for the production of certain triterpenoids. nih.govresearchgate.net A two-stage strategy, involving an initial shaking culture to generate biomass followed by a static culture phase for GA accumulation, is often employed. researchgate.net

Bioreactor Design and Optimization : Stirred-tank bioreactors are commonly used, where parameters like dissolved oxygen (DO), pH, temperature, and aeration rate can be precisely controlled. hortherbpublisher.commdpi.com Studies have shown that optimizing these factors is critical for maximizing production. For example, maintaining DO between 20-35% air saturation significantly enhances GA production. mdpi.com One study optimized conditions to an initial pH of 5.9, a temperature of 28.6°C, and 20% DO, achieving a total triterpene acid yield of 308.1 mg/L in a 5-L stirred bioreactor, which was successfully scaled up to a 200-L fermenter. mdpi.com Other designs, like bubble column bioreactors, have also been tested. sbmu.ac.ir An investigation into optimizing a bubble column bioreactor found that the optimal conditions for GA production were 10% initial inoculation, a temperature of 25.6°C, and an aeration rate of 0.64 vvm. sbmu.ac.ir

Elicitation and Media Optimization : The composition of the culture medium and the addition of elicitors (inducers) can dramatically influence GA biosynthesis. Nitrogen limitation is a well-known strategy to trigger secondary metabolism and enhance GA yield. nih.gov Optimizing the carbon source, such as glucose concentration, is also vital. nih.govresearchgate.net Furthermore, adding elicitors like microbial volatile organic compounds through co-culturing G. lucidum with other microbes (e.g., Bacillus subtilis) has been shown to increase GA production by up to 2.9-fold. sbmu.ac.ir

Table 2: Impact of Bioreactor Conditions on Ganoderic Acid (GA) Production

| Cultivation Method | Parameter Optimized | Optimal Condition | Result | Reference(s) |

| Liquid Static Culture | Nitrogen Source | Nitrogen limitation (low soybean/peptone) | Total yield of five GAs reached 489.62 mg/L | nih.gov |

| Liquid Static Culture | Carbon Source | 40 g/L Glucose | Maximal total yield of five GAs (568.58 mg/L) | nih.gov |

| Liquid Static Bioreactor | Air Supply | Increased air supply | Total yield of five GAs reached 963 mg/L | nih.govresearchgate.net |

| 5-L Stirred Bioreactor | pH, DO, Temperature | pH 5.9, 20% DO, 28.6°C | Total triterpene acid yield of 308.1 mg/L | mdpi.com |

| Bubble Column Bioreactor | Inoculation, Temp., Aeration | 10% inoculum, 25.6°C, 0.64 vvm | 2.9-fold increase in GA production vs. control | sbmu.ac.ir |

| 50-L Fermenter | Aeration Strategy | 1.25 vvm (early), 1.5 vvm (late) | Triterpenoid yield of 3.34 g/L | hortherbpublisher.com |

Chemical Synthesis and Structural Modification of Ganoderic Acid D

Total Synthesis Approaches to Ganoderic-acid-D and its Related Triterpenoids

As of the current body of scientific literature, a complete total synthesis of Ganoderic acid D has not been reported. The challenge lies in the complex, highly oxygenated, and stereochemically rich lanostane (B1242432) skeleton. The synthesis of such molecules requires numerous steps and sophisticated stereoselective control.

However, the total synthesis of other complex triterpenoids provides a roadmap for the potential strategies that could be employed for Ganoderic acid D. These syntheses are often lengthy, multi-year endeavors that showcase the cutting edge of organic synthesis methodology. For instance, the first total synthesis of mispyric acid, a triterpenoid (B12794562) with a novel skeleton, was achieved starting from simple precursors like isoprene (B109036) and geraniol, demonstrating the complexity involved. researchgate.net Such approaches typically involve the careful construction of the fused ring system followed by a series of late-stage oxidation reactions to install the various hydroxyl and carbonyl groups characteristic of highly oxygenated triterpenoids like Ganoderic acid D.

Semi-Synthesis of this compound Derivatives from Natural Precursors

Given the difficulty of total synthesis, semi-synthesis from readily available natural precursors is a more common and practical approach for obtaining Ganoderic acid D analogues. The most logical and frequently used starting material is lanosterol (B1674476), the biosynthetic precursor to all ganoderic acids, which can be sourced inexpensively. d-nb.info

A notable example in the related ganoderic acid family is the semi-synthesis of ganodermanontriol (B1230169) from lanosterol. This multi-step process involves key transformations to construct the characteristic features of this class of compounds. researchgate.net The key steps included the formation of a dienone core and the creation of the distinctive Δ7,9(11)-diene system through the mild acidic opening of an epoxide derived from lanosterone. researchgate.net This semi-synthetic route, achieved in a 15.3% yield over nine steps, also produced several stereoisomers, allowing for detailed structure-activity relationship studies. researchgate.net

This strategy of using a common, abundant precursor and applying a series of chemical transformations to build up the required functionality is central to accessing derivatives of complex natural products like Ganoderic acid D for further biological evaluation.

Chemoenzymatic Synthesis of this compound and its Analogues

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity of biological catalysts (enzymes). This approach is particularly advantageous for complex molecules like Ganoderic acid D, where stereospecific modifications are required. While a specific chemoenzymatic total synthesis for Ganoderic acid D is not documented, the principles are well-established and highly applicable.

The biosynthesis of ganoderic acids from lanosterol involves a cascade of post-modification reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and short-chain dehydrogenases/reductases (SDRs). d-nb.infonih.gov For example, specific CYP450 enzymes are responsible for introducing hydroxyl groups at various positions on the triterpenoid skeleton, and SDRs can catalyze the dehydrogenation of hydroxyl groups to ketones. nih.gov

A chemoenzymatic strategy could involve the chemical synthesis of a lanostane intermediate followed by the use of specific, isolated enzymes or whole-cell biotransformation to perform regio- and stereoselective hydroxylations or other modifications. This approach has been successfully used for other complex natural products, such as the asymmetric synthesis of nodulones using a reductase from Magnaporthe grisea in a biomimetic fashion. rsc.org The rational engineering of P450 enzymes also shows promise for efficiently producing valuable ganoderic acids. researchgate.net This methodology holds great potential for the efficient and selective synthesis of Ganoderic acid D and its analogues. researchgate.net

Strategies for Derivatization of this compound for Improved Biological Profiles

Chemical derivatization of the Ganoderic acid D molecule is a key strategy to modulate its physicochemical properties, such as solubility and stability, and to enhance its biological activity. Modifications typically target the functional groups present on the lanostane skeleton, including the hydroxyl groups and the carboxylic acid side chain.

Esterification of the C-26 carboxylic acid group is a common modification. Methyl esters of various ganoderic acids, including Ganoderic acid D, have been reported. scielo.org.mx In some cases, esterification is used as a purification strategy; for example, Ganoderic acid A was converted to its methyl ester to facilitate separation from other closely related isomers, followed by hydrolysis to yield the pure acid. researchgate.net

However, this modification can have significant impacts on biological activity. Studies on ganoderic acids TR and DM, which are potent 5α-reductase inhibitors, revealed that their corresponding methyl esters were considerably less active. researchgate.netnih.gov This suggests that the free carboxylic acid group on the side chain is essential for the inhibitory activity of these compounds. researchgate.netnih.gov

| Compound | Modification | Observation | Source(s) |

| Ganoderic acid D | Methyl ester | Isolation of the derivative reported. | scielo.org.mx |

| Ganoderic acid A | Methyl ester | Used to facilitate purification. | researchgate.net |

| Ganoderic acid TR | Methyl ester | Showed considerably lower 5α-reductase inhibitory activity than the parent acid. | researchgate.net |

| Ganoderic acid DM | Methyl ester | Showed significantly reduced 5α-reductase inhibitory activity (3% vs 55% for the parent acid at 20 μM). | nih.gov |

Glycosylation, the attachment of sugar moieties, is a powerful strategy to improve the aqueous solubility and bioavailability of poorly soluble natural products like ganoderic acids. mdpi.com While few natural Ganoderma triterpenoid glycosides have been discovered, enzymatic methods have been developed to create novel saponins (B1172615). mdpi.comnih.gov

Bacterial glycosyltransferases (GTs) have shown particular promise. mdpi.com For instance, several GTs from Bacillus species have been used to glycosylate other ganoderic acids, demonstrating high regioselectivity. The enzymes catalyze O-glycosylation at specific hydroxyl groups (e.g., C-3) or the C-26 carboxyl group using UDP-glucose as the sugar donor. mdpi.comnih.gov In another novel approach, an amylosucrase from Deinococcus geothermalis (DgAS) was found to glycosylate Ganoderic acids A, F, and G at the C-26 carboxyl group to produce unusual glucosyl anomers. semanticscholar.orgresearchgate.net These enzymatic modifications have been shown to dramatically increase water solubility. mdpi.comnih.gov

These established enzymatic glycosylation methods for other ganoderic acids provide a clear blueprint for the potential synthesis of Ganoderic acid D glycosides with improved pharmaceutical properties.

| Enzyme | Source Organism | Substrate | Product(s) | Key Finding | Source(s) |

| BsGT110 | Bacillus subtilis | Ganoderic acid G (GAG) | GAG-26-O-β-glucoside | 97-fold greater aqueous solubility than GAG. | nih.gov |

| BsUGT489 | Bacillus subtilis | Ganoderic acid G (GAG) | GAG-3-O-β-glucoside | 54-fold greater aqueous solubility than GAG. | nih.gov |

| BsGT110 | Bacillus subtilis | Ganoderic acid F (GAF) | GAF-26-O-β-glucoside | 89-fold greater aqueous solubility than GAF. | mdpi.com |

| DgAS | Deinococcus geothermalis | Ganoderic acid A (GAA), Ganoderic acid F (GAF), Ganoderic acid G (GAG) | α/β-glucosyl-(2→26)-GA anomers | First report of an enzyme catalyzing the formation of both α and β anomers. | semanticscholar.orgresearchgate.net |

Beyond esterification and glycosylation, other modifications of the Ganoderic acid scaffold have been explored to generate novel derivatives. A key example is the synthesis of amide derivatives from the C-26 carboxylic acid of Ganoderic acid A. mdpi.com In one study, a series of amide compounds were synthesized by coupling various amines to the carboxylic acid, leading to derivatives with altered biological activity profiles. mdpi.com

Additionally, modifications to the lanostane core, such as altering the position and stereochemistry of hydroxyl and carbonyl groups, are crucial for biological activity. Structure-activity relationship studies on various ganoderic acids have shown that the presence and location of these oxygen-containing functional groups are critical. For example, the presence of a carbonyl group at C-3 and an α,β-unsaturated carbonyl group at C-26 were found to be important for the 5α-reductase inhibitory activity of several ganoderic acids. scielo.org.mx The synthesis of N-glycosides from lanosterol has also been explored, resulting in compounds with potent cytotoxic activity, which could be a viable strategy for Ganoderic acid D as well. nih.gov These findings guide the rational design of new semi-synthetic derivatives of Ganoderic acid D with improved therapeutic potential.

Development of Novel this compound-Inspired Chemical Scaffolds

The intricate lanostane skeleton of Ganoderic acid D serves as a valuable template for medicinal chemists in the quest for new therapeutic agents. The development of novel chemical scaffolds inspired by Ganoderic acid D involves strategic structural modifications to enhance bioactivity, improve pharmacokinetic properties, or explore new pharmacological applications. Researchers leverage the core structure, which consists of a tetracyclic triterpenoid framework, as a starting point for semi-synthesis and the creation of diverse analogues. nih.govcaldic.com

The rationale for these synthetic endeavors is rooted in the understanding that the biological activities of ganoderic acids are closely tied to their specific structural features, such as the position and stereochemistry of oxygen-containing functional groups and the nature of the side chain. nih.govresearchgate.net By systematically altering these features, scientists aim to develop derivatives with superior potency and selectivity. The direct chemical synthesis of the complex ganoderic acid structure is exceptionally challenging due to its stereochemical complexity, making semi-synthesis from more accessible natural precursors like lanosterol a common and practical approach. nottingham.ac.uknih.gov

Key strategies in the development of this compound-inspired scaffolds include:

Modification of Core Functional Groups: Research has shown that altering the functional groups on the main tetracyclic ring system can significantly impact biological activity. For instance, modifications at the C-3 position of the lanostane moiety have been explored. Studies on the closely related Ganoderic acid DM demonstrated that changes to the C-3 functional group could decrease its inhibitory activity, highlighting the importance of this position for maintaining the molecule's biological action. nih.gov

Side-Chain Carboxyl Group Derivatization: The carboxyl group on the side chain is a frequent target for chemical modification. Esterification is a common strategy; for example, the methyl ester of Ganoderic acid DM has been synthesized for research purposes. nih.gov Furthermore, the carboxyl group of Ganoderic acid A, a structurally similar compound, has been modified to create a series of amide derivatives. mdpi.com These modifications can influence the molecule's polarity, solubility, and interaction with biological targets. Research on Ganoderic acid TR has emphasized that the presence of the carboxyl group is essential for its inhibitory activity, as its corresponding methyl ester showed considerably lower activity. researchgate.net

Synthesis of Analogues from Precursors: A productive strategy for generating novel scaffolds is the synthesis of analogues from readily available starting materials like lanosterol. nottingham.ac.uk One study reported the synthesis of new Ganoderic acid DM analogues by first modifying lanosterol at key positions (C3, C7, and C24) thought to enhance biological activity. nottingham.ac.uk This process involved multiple steps, including Sharpless epoxidation and oxidative cleavage of the C24/C25 double bond to create an aldehyde intermediate, which was then used to synthesize a variety of derivatives, including amines, azides, and triazoles. nottingham.ac.uk

Creation of Stereoisomers: The stereochemistry of the ganoderic acid scaffold is crucial for its bioactivity. The synthesis of stereoisomers of related lanostane triterpenes, such as ganodermanontriol, has been achieved. researchgate.net This allows for the investigation of how the spatial arrangement of atoms affects biological function and has led to the discovery of isomers with significant activity against cancer cell lines. researchgate.net

These synthetic explorations provide crucial insights into the structure-activity relationships of the ganoderic acid class of compounds and pave the way for the development of new drug candidates based on this natural product scaffold.

Table 1: Examples of Synthesized Ganoderic Acid Analogues and Derivatives

| Parent Compound | Modification Strategy | Resulting Derivative/Scaffold | Reported Findings | Reference |

|---|---|---|---|---|

| Ganoderic acid DM | Esterification of C-26 carboxyl group | Ganoderic acid DM methyl ester | Synthesized for use in biological studies to investigate metabolic pathways. | nih.gov |

| Ganoderic acid DM | Reduction of C-3 keto group | 3β-hydroxy-lanosta-7,9(11),24-triene-26-oic acid | Structural modification of the C-3 functional group was found to decrease inhibitory activity. | nih.gov |

| Ganoderic acid A | Amidation of C-26 carboxyl group | Series of amide derivatives (e.g., A2, A6) | Derivatives showed significant anti-proliferation activities on the MCF-7 cell line. Derivative A2 showed binding affinity to MDM2. | mdpi.com |

| Lanosterol | Multi-step synthesis to create GA analogues | Amines, azides, triazoles, and other GA-DM analogues | Modifications at C3, C7, and C24 were explored to enhance biological activity as anti-prostate cancer agents. | nottingham.ac.uk |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Ganoderic acid A |

| Ganoderic acid B |

| Ganoderic acid C |

| Ganoderic acid D |

| Ganoderic acid F |

| Ganoderic acid H |

| Ganoderic acid K |

| Ganoderic acid S |

| Ganoderic acid Y |

| Ganoderic acid DM |

| Ganoderic acid DM methyl ester |

| Ganoderic acid TR |

| Ganoderic acid TR methyl ester |

| Ganoderal A |

| Ganoderol A |

| Ganoderol B |

| Ganodermanontriol |

| 3β-hydroxy-lanosta-7,9(11),24-triene-26-oic acid |

| Lanosterol |

Mechanistic Investigations of Ganoderic Acid D Biological Activities Excluding Human Clinical Data

Molecular and Cellular Mechanisms of Ganoderic-acid-D Action

Ganoderic acid D (GA-D), a lanostane-type triterpenoid (B12794562) isolated from the fungus Ganoderma lucidum, has been the subject of numerous preclinical investigations to elucidate its effects at the molecular and cellular levels. Research has focused on its capacity to modulate critical signaling pathways and influence fundamental cellular processes such as homeostasis and fate. These non-clinical studies provide a foundational understanding of the compound's biological activities.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and survival. While various extracts of Ganoderma lucidum and other specific ganoderic acids (such as Ganoderic Acid A and Deacetyl Ganoderic Acid F) have been shown to modulate the NF-κB pathway, specific evidence detailing the direct modulatory action of isolated Ganoderic acid D on this pathway is not extensively documented in the current scientific literature. Studies have often utilized extracts containing a mixture of ganoderic acids, making it difficult to attribute the observed NF-κB inhibition solely to Ganoderic acid D nih.gov.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases like ERK, JNK, and p38, is central to the regulation of diverse cellular processes such as proliferation, differentiation, stress responses, and apoptosis. Similar to the NF-κB pathway, while general extracts of Ganoderma lucidum and other purified ganoderic acids have been investigated for their effects on MAPK signaling, research specifically isolating the impact of Ganoderic acid D is limited nih.gov. The precise mechanisms and direct targets of Ganoderic acid D within the MAPK cascade remain an area for future investigation.

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a pivotal signaling cascade that governs cell growth, proliferation, survival, and metabolism. Ganoderic acid D has been demonstrated to directly inhibit this pathway in esophageal squamous cell carcinoma (ESCC) cells.

Research indicates that GA-D treatment leads to the downregulation of the expression of key phosphorylated proteins within this pathway, including PI3K, Akt, and mTOR. mdpi.com This inhibitory action disrupts the downstream signaling, contributing to a synergistic promotion of apoptosis and autophagic cell death in these cancer cells. mdpi.com By suppressing the mTOR pathway, Ganoderic acid D effectively hinders cancer cell proliferation, highlighting a significant aspect of its anti-neoplastic activity. mdpi.com

| Cell Line | Experimental Context | Observed Effect on Pathway | Key Molecular Changes | Reference |

|---|---|---|---|---|

| Esophageal Squamous Cell Carcinoma (ESCC) Cells | In vitro study of anti-cancer mechanisms | Inhibition of the mTOR signaling pathway | Downregulation of phosphorylated PI3K, Akt, and mTOR proteins | mdpi.com |

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation. Extensive research has identified other triterpenoids, such as Ganoderic acid A, as potent inhibitors of the JAK/STAT pathway, particularly through the suppression of JAK1, JAK2, and STAT3 phosphorylation. nih.govnih.govspandidos-publications.com However, the existing body of scientific literature does not currently provide direct evidence of Ganoderic acid D modulating the JAK/STAT signaling cascade.

Ganoderic acid D has been shown to exert profound effects on the fundamental processes that determine a cell's life, death, and function. Its influence on apoptosis, autophagy, cell cycle progression, and senescence has been documented in various non-clinical models.

A key mechanism identified is the direct binding of Ganoderic acid D to proteins in the 14-3-3 family. nih.gov Specifically, it has been shown to bind to 14-3-3 zeta (14-3-3ζ) and 14-3-3 epsilon (14-3-3ε). nih.govnih.gov These interactions are crucial as 14-3-3 proteins regulate many vital cellular events, including signal transduction, cell cycle control, and apoptosis. nih.gov

Apoptosis: In human cervical carcinoma (HeLa) cells, Ganoderic acid D treatment induces G2/M cell cycle arrest and triggers apoptosis. nih.gov Proteomic analysis revealed that this effect is associated with the regulated expression of 21 different proteins. nih.gov The direct binding of GA-D to the 14-3-3ζ isoform is believed to contribute to its cytotoxic and pro-apoptotic effects. nih.gov In esophageal squamous cell carcinoma cells, GA-D induces apoptosis through a caspase-related process. mdpi.com

Autophagy: In ESCC cells, Ganoderic acid D demonstrates a dual role in modulating autophagy. Initially, it initiates and enhances the autophagy signal. However, in the later stages, it blocks the autophagic flux by impairing the fusion of autophagosomes with lysosomes and inhibiting lysosomal degradation. This disruption leads to an accumulation of autophagosomes and contributes to autophagic cell death, which occurs synergistically with apoptosis. mdpi.com

Cell Cycle Regulation: Ganoderic acid D has been observed to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. In HeLa cells, treatment resulted in an elevated G2/M cell population. nih.gov In studies on human amniotic mesenchymal stem cells (hAMSCs) undergoing oxidative stress, GA-D was found to alleviate cell cycle arrest. nih.gov This was accompanied by a significant downregulation in the expression of cyclin-dependent kinase inhibitors p21 and p16. nih.gov

Anti-Senescence: Ganoderic acid D exhibits significant anti-aging properties in preclinical models of cellular senescence. In oxidatively stressed hAMSCs, GA-D was found to delay senescence by activating the PERK/NRF2 signaling pathway. nih.gov Further investigation revealed that GA-D targets the 14-3-3ε protein to activate the CaM/CaMKII/NRF2 signaling pathway. mdpi.com This action leads to a reduction in senescence-associated β-galactosidase activity, a decrease in reactive oxygen species (ROS) production, and an enhancement of telomerase activity, thereby protecting the stem cells from premature aging. nih.gov

Chemosensitization: Beyond its direct cellular effects, Ganoderic acid D has been shown to reverse chemoresistance. In triple-negative breast cancer, GA-D can overcome resistance to the chemotherapeutic agent gemcitabine (B846). This is achieved by activating the p53/MDM2 pathway, which promotes the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The subsequent downregulation of HIF-1α-dependent glycolytic genes significantly impairs the growth of gemcitabine-resistant cells. mdpi.com

| Cellular Process | Cell Type/Model | Key Findings | Molecular Mechanisms | Reference |

|---|---|---|---|---|

| Apoptosis | HeLa (Human Cervical Carcinoma) | Induces apoptosis and G2/M arrest. | Direct binding to 14-3-3ζ protein; Regulation of 21 proteins. | nih.gov |

| ESCC Cells | Induces synergistic apoptosis with autophagy. | Caspase-related process. | mdpi.com | |

| Autophagy | ESCC Cells | Induces autophagic cell death. | Initiates autophagy but blocks late-stage autophagic flux by impairing autophagosome-lysosome fusion. | mdpi.com |

| Cell Cycle Arrest | HeLa Cells | Induces G2/M phase arrest. | - | nih.gov |

| hAMSCs (Human Amniotic Mesenchymal Stem Cells) | Alleviates H₂O₂-induced cell cycle arrest. | Downregulates p21 and p16 proteins. | nih.gov | |

| Anti-Senescence | hAMSCs | Prevents oxidative stress-induced senescence. | Targets 14-3-3ε to activate CaM/CaMKII/NRF2 pathway; Activates PERK/NRF2 pathway. | mdpi.comnih.gov |

| Chemosensitization | Triple-Negative Breast Cancer Cells | Reverses resistance to gemcitabine. | Activates p53/MDM2 pathway, leading to HIF-1α degradation. | mdpi.com |

Impact of this compound on Cellular Oxidative Stress and Redox Homeostasis

Ganoderic acid D (GA-D) has demonstrated significant protective effects against cellular oxidative stress, primarily by enhancing endogenous antioxidant defense systems. medchemexpress.comnii.ac.jp This activity is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses. medchemexpress.comnih.gov

In studies using human amniotic mesenchymal stem cells (hAMSCs) subjected to oxidative stress, GA-D was found to markedly inhibit the generation of intracellular reactive oxygen species (ROS). medchemexpress.comnih.gov The underlying mechanism involves the activation of Nrf2 through at least two distinct upstream signaling pathways: the PERK/Nrf2 pathway and the CaM/CaMKII/Nrf2 pathway. medchemexpress.comnih.gov

Activation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) by GA-D leads to the phosphorylation and subsequent nuclear translocation of Nrf2. medchemexpress.com Similarly, GA-D can target the 14-3-3ε protein to activate the Calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII) axis, which also culminates in Nrf2 activation. nih.govnih.gov Once activated, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression. medchemexpress.com Specifically, GA-D treatment has been shown to increase the expression of peroxidase III (PRDX3), an important antioxidant enzyme. medchemexpress.com

In vivo studies using a mouse model of aging further support these findings. GA-D administration was shown to increase the total antioxidant capacity and enhance the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX). nih.gov Concurrently, it reduced the levels of malondialdehyde (MDA), a product of lipid peroxidation and a widely used marker of oxidative damage. nih.gov These results collectively indicate that Ganoderic acid D helps maintain redox homeostasis by bolstering the cell's intrinsic antioxidant capabilities through the activation of the Nrf2 signaling network. medchemexpress.comnih.gov

Table 4: Effects of Ganoderic Acid D on Oxidative Stress Markers and Signaling Pathways

| Parameter/Molecule | Effect of GA-D | Mechanism/Pathway | Model System | Source |

|---|---|---|---|---|

| Reactive Oxygen Species (ROS) | Inhibited/Reduced | Upregulation of antioxidant defenses | hAMSCs | medchemexpress.comnih.gov |

| Nrf2 | Activated/Nuclear Translocation | PERK and CaM/CaMKII pathways | hAMSCs | medchemexpress.comnih.govnih.gov |

| Superoxide Dismutase (SOD) | Increased activity | Nrf2-mediated antioxidant response | Aging Mouse Model | nih.gov |

| Glutathione Peroxidase (GPX) | Increased activity | Nrf2-mediated antioxidant response | Aging Mouse Model | nih.gov |

| Peroxidase III (PRDX3) | Upregulated expression | PERK/Nrf2 pathway | hAMSCs | medchemexpress.com |

| Malondialdehyde (MDA) | Reduced formation | Decreased lipid peroxidation | Aging Mouse Model | nih.gov |

| Total Antioxidant Capacity | Increased | Enhanced overall antioxidant status | Aging Mouse Model | nih.gov |

Enzyme and Receptor Interactions of this compound

HMG-CoA Reductase Inhibition by this compound

The interaction between Ganoderic acid D and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, has been explored primarily through computational studies. Direct experimental validation of the inhibitory activity of Ganoderic acid D on this specific enzyme is limited in the current scientific literature.

An in silico molecular docking analysis investigated the interaction between Ganoderic acid DM, a structurally similar triterpenoid, and HMG-CoA reductase. nih.gov The study predicted that Ganoderic acid DM could interact with the amino acid residues within the active site of the enzyme, forming hydrogen bonds. nih.gov This computational modeling suggests a potential inhibitory role by blocking the natural substrate from binding. nih.gov

However, it is important to note that other experimental studies on compounds from Ganoderma lucidum have shown that the inhibition of cholesterol synthesis can occur at different points in the pathway. For instance, certain oxygenated sterols from this fungus have been found to inhibit lanosterol (B1674476) 14α-demethylase, an enzyme that acts downstream of HMG-CoA reductase. nih.govresearchgate.net Another compound, Ganoderic acid SZ, was reported to have direct HMG-CoA reductase inhibitory activity. medchemexpress.com These findings highlight that various ganoderic acids may have different molecular targets within the cholesterol synthesis pathway. At present, the evidence for Ganoderic acid D as a direct inhibitor of HMG-CoA reductase is based on computational prediction rather than direct enzymatic assays.

Nuclear Receptor Modulation by this compound